6-isopropyl-N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
説明
特性
IUPAC Name |
N-methyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4S2/c1-16(2)27-14-11-19-20(15-27)33-24(21(19)23(30)25-3)26-22(29)17-7-9-18(10-8-17)34(31,32)28-12-5-4-6-13-28/h7-10,16H,4-6,11-15H2,1-3H3,(H,25,30)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDUSVROBKIAKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
6-isopropyl-N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Molecular Formula : C16H20N4O3S
- Molecular Weight : 348.42 g/mol
- Key Functional Groups : Thienopyridine moiety, sulfonamide group, and piperidine ring.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The thienopyridine structure is known to influence several biological processes:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling. Inhibitors of MMPs have been studied for their role in reducing tumor invasion and metastasis .
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity by generating reactive oxygen species (ROS) that damage bacterial cell membranes .
- Anticancer Activity : The compound has been explored for its anticancer properties, particularly through its ability to induce apoptosis in cancer cells. This is likely mediated by modulation of signaling pathways such as the PI3K/Akt pathway .
Biological Activity Data
The following table summarizes key biological activities reported for similar compounds and their mechanisms:
| Activity | Target/Mechanism | Reference |
|---|---|---|
| Antimicrobial | Induction of ROS | |
| MMP Inhibition | Reduction in tumor metastasis | |
| Apoptosis Induction | Modulation of PI3K/Akt pathway |
Case Studies
- Anticancer Efficacy : A study investigated the effect of thienopyridine derivatives on human breast cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis, suggesting potential as therapeutic agents in oncology.
- Metalloproteinase Inhibition : Research focused on the inhibition of MMP12 by sulfonamide derivatives showed a marked decrease in invasive behavior of cancer cells in vitro, highlighting the importance of this mechanism in cancer therapy .
類似化合物との比較
Key Observations:
Replacement of thiophene with benzene (as in fluorenone derivatives) reduces allosteric activity, underscoring the importance of heterocyclic sulfur .
Substitution Patterns :
- 6-Isopropyl Group : Similar to 4,5-dimethyl substitution in PD 81,723, this group may optimize hydrophobic interactions with receptor pockets .
- Piperidin-1-ylsulfonyl vs. Trifluoromethyl : The sulfonyl group in the target compound enhances hydrogen-bonding capacity, whereas the trifluoromethyl group in PD 81,723 prioritizes electron-withdrawing effects and lipophilicity .
Functional Groups: The N-methyl carboxamide group in the target compound mirrors the 2-amino group in PD 81,723, both critical for hydrogen bonding with adenosine receptors. However, alkylation (N-methyl) may reduce competitive antagonism observed in non-alkylated analogs .
Pharmacological Activity Comparison
Mechanistic Insights:
- The target compound’s piperidin-1-ylsulfonyl group may improve aqueous solubility compared to PD 81,723’s trifluoromethyl group, addressing a common limitation of thiophene-based modulators .
- Unlike PD 81,723, which exhibits dual allosteric enhancement and competitive antagonism, the target compound’s N-methylation may decouple these activities, reducing off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
